molecular formula C13H19N3O2 B11644392 N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide

N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide

Cat. No.: B11644392
M. Wt: 249.31 g/mol
InChI Key: HKGWFSOXULJQFB-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide is an organic compound with the molecular formula C13H19N3O2. It is characterized by the presence of a morpholine ring attached to a propyl chain, which is further connected to a pyridine ring via a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide typically involves the reaction of 4-pyridinecarboxylic acid with 3-(morpholin-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxylic acid, while reduction could produce N-[3-(morpholin-4-yl)propyl]pyridine-4-methanamine .

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the morpholine and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H19N3O2/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16/h2-3,5-6H,1,4,7-11H2,(H,15,17)

InChI Key

HKGWFSOXULJQFB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=NC=C2

Origin of Product

United States

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